Indolizine-5-carboxylic acid
CAS No.: 1533563-94-8
Cat. No.: VC4191971
Molecular Formula: C9H7NO2
Molecular Weight: 161.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1533563-94-8 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 |
| IUPAC Name | indolizine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) |
| Standard InChI Key | FSRPQLCQHIAMTO-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC=CN2C(=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
Indolizine-5-carboxylic acid features a planar, conjugated π-electron system with a nitrogen atom at the bridgehead position (Figure 1). The carboxylic acid group at position 5 introduces polarity and hydrogen-bonding capacity, influencing solubility and molecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₇NO₂ |
| Molecular weight | 161.16 g/mol |
| SMILES notation | C1=CC2=CC=CN2C(=C1)C(=O)O |
| InChI key | FSRPQLCQHIAMTO-UHFFFAOYSA-N |
The planar structure facilitates π-π stacking interactions with biological targets such as DNA or enzymes, a feature common to many indolizine derivatives .
Spectroscopic Data
Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid group (O-H stretch at ~2500–3000 cm⁻¹, C=O stretch at ~1700 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) . Nuclear magnetic resonance (NMR) data for analogous indolizine derivatives typically show proton resonances in the δ 6.5–8.5 ppm range for aromatic hydrogens and δ 12–13 ppm for the carboxylic acid proton .
Synthetic Methodologies
One-Pot Synthesis via 1,3-Dipolar Cycloaddition
A scalable route involves a 1,3-dipolar cycloaddition of pyridinium N-ylides to electron-deficient alkenes, followed by aromatization using tetrakispyridinecobalt(II) dichromate (TPCD) . This method yields indolizine-5-carboxylic acid esters, which are hydrolyzed under acidic or basic conditions to the free acid (Figure 2). Key advantages include:
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Broad substrate scope: Compatibility with substituted pyridines and alkenes.
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Operational simplicity: Avoids isolation of reactive intermediates.
Alternative Approaches
Other reported methods include:
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Biocatalytic synthesis: Enzymatic decarboxylation of proline derivatives, though yields are moderate (40–50%) .
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Microwave-assisted cyclization: Reduces reaction time from hours to minutes but requires specialized equipment .
Chemical and Physical Properties
Solubility and Stability
Indolizine-5-carboxylic acid exhibits limited solubility in apolar solvents (e.g., hexane) but is moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Aqueous solubility is pH-dependent, with improved dissolution in alkaline conditions due to deprotonation of the carboxylic acid group (pKa ≈ 4.5) .
Reactivity
The carboxylic acid group enables derivatization via:
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Esterification: Formation of methyl or ethyl esters for prodrug applications.
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Amidation: Coupling with amines to generate bioisosteres with enhanced bioavailability.
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Metal coordination: Chelation with transition metals (e.g., Co²⁺, Cu²⁺) for catalytic or therapeutic purposes .
Biological Activities
Antibacterial Efficacy
In vitro studies against Escherichia coli and Staphylococcus aureus demonstrate dose-dependent growth inhibition (Table 1) :
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |
|---|---|---|
| 3a | 32 | 16 |
| 3c | 64 | 32 |
| 5a | 16 | 8 |
| 5d | 32 | 16 |
| 5e | 64 | 32 |
Mechanistic studies suggest disruption of bacterial membrane integrity and inhibition of DNA gyrase .
Anti-Inflammatory Activity
Indolizine derivatives substituted at position 5 show COX-2 inhibition (IC₅₀ = 1.2–3.8 μM), comparable to celecoxib . The carboxylic acid group may mimic arachidonic acid, competing for the enzyme’s substrate-binding pocket .
Pharmacological Applications and Future Directions
Drug Development
The compound’s modular synthesis and tunable solubility make it a promising scaffold for:
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Antibacterial agents: Hybrid derivatives combining indolizine cores with fluoroquinolone pharmacophores.
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Anticancer therapies: Conjugation with taxane-based delivery systems to overcome multidrug resistance.
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Anti-inflammatory drugs: Prodrug formulations to improve oral bioavailability.
Challenges and Opportunities
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Optimizing pharmacokinetics: Addressing low oral absorption through prodrug design or nanoparticulate formulations.
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Target identification: Elucidating interactions with 15-lipoxygenase (15-LO) and DNA topoisomerases.
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Toxicological profiling: Assessing genotoxicity and hepatotoxicity in preclinical models.
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